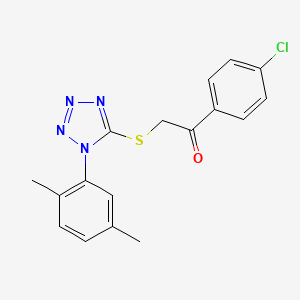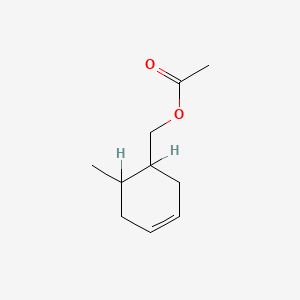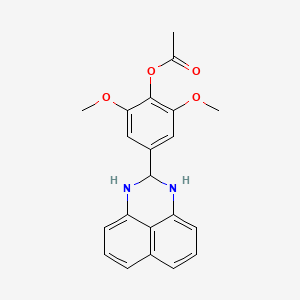
4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate: is a synthetic organic compound that belongs to the class of perimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound features a perimidine moiety fused to a dimethoxyphenyl acetate group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate typically involves the following steps:
Formation of the Perimidine Core: The perimidine core can be synthesized by the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable dimethoxyphenyl halide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the perimidine ring can yield dihydroperimidine derivatives.
Substitution: The acetate group can be substituted with various nucleophiles, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroperimidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Materials Science: It can be used in the development of new materials with unique optical and electronic properties.
Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The perimidine moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenyl acetate
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-1,2-benzenediol
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxyl, iodo) leads to variations in the chemical and physical properties of these compounds.
- Biological Activity: The biological activity of these compounds can vary significantly based on the nature and position of the substituents. For example, the introduction of an iodo group can enhance the compound’s antimicrobial activity.
- Applications: While all these compounds share a common perimidine core, their specific applications can differ based on their unique properties. For instance, the dimethoxyphenyl acetate derivative may be more suitable for use in catalysis, while the iodo derivative may be preferred for antimicrobial applications.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)27-20-17(25-2)10-14(11-18(20)26-3)21-22-15-8-4-6-13-7-5-9-16(23-21)19(13)15/h4-11,21-23H,1-3H3 |
Clé InChI |
DEOHLIFPIZMPNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



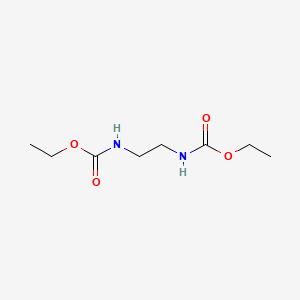
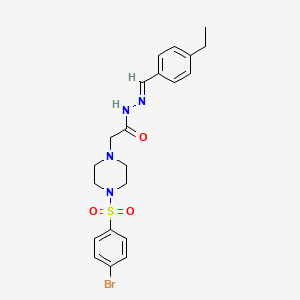
![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)
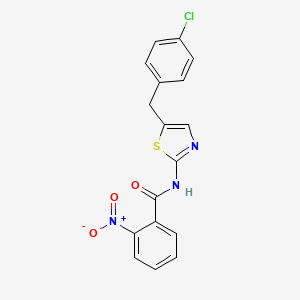
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)
![N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969713.png)

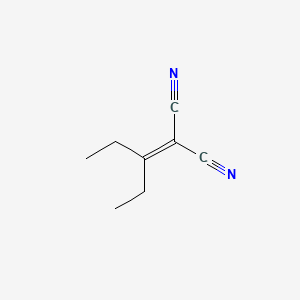


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)
